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Introduction
Utrophin is a cytoskeletal protein that is a functional and structural homolog of dystrophin. In

healthy mature muscle, utrophin is primarily localized at the neuromuscular and myotendinous

junctions. However, in the absence of dystrophin, as seen in Duchenne muscular dystrophy

(DMD), utrophin is upregulated and found along the sarcolemma of muscle fibers.[1][2][3] This

compensatory upregulation has made utrophin a key therapeutic target for DMD and other

muscular dystrophies. The ability to accurately quantify utrophin protein levels in human

myoblasts is crucial for basic research, drug discovery, and the development of novel

therapies.

These application notes provide detailed protocols for the quantification of utrophin protein in

human myoblasts using common laboratory techniques: Enzyme-Linked Immunosorbent Assay

(ELISA), Western Blotting, and Immunocytochemistry. Additionally, a higher-throughput

variation of the Western blot, the Myoblot (In-Cell Western), is described.

Quantitative Data Summary
The following tables summarize quantitative data on utrophin protein and mRNA expression

changes in human and mouse myoblasts under various experimental conditions, as reported in

the literature.
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Table 1: Utrophin Protein Expression Changes in Myoblasts

Cell Type/Condition
Fold Change in
Utrophin Protein

Method of
Quantification

Reference

Human DMD iPSC-

derived myotubes

treated with MyoAAV-

UA (G264* mutation)

3.45-fold increase Immunoblotting [4]

Human DMD iPSC-

derived myotubes

treated with MyoAAV-

UA (ΔExon 49-50)

3.79-fold increase Immunoblotting [4]

Mouse C2C12

myoblasts treated with

Anisomycin

Significant increase Western Blot [5]

Mouse mdx primary

myoblasts treated with

Anisomycin

Significant increase Western Blot [5]

Differentiated mouse

C2 myotubes vs.

myoblasts

~2-fold higher Immunoblotting [6][7]

Differentiated human

skeletal muscle cells

(myotubes vs.

myoblasts)

1.5 to 2-fold increase Immunoblotting [6]

Table 2: Utrophin mRNA Expression Changes in Myoblasts

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11894210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11894210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6132359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6132359/
https://academic.oup.com/nar/article/27/17/3603/2378102
https://pubmed.ncbi.nlm.nih.gov/10446253/
https://academic.oup.com/nar/article/27/17/3603/2378102
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type/Condition
Fold Change in
Utrophin mRNA

Method of
Quantification

Reference

Human DMD iPSC-

derived myotubes

treated with MyoAAV-

UA (G264* mutation)

3.63-fold increase RT-qPCR [4]

Human DMD iPSC-

derived myotubes

treated with MyoAAV-

UA (ΔExon 49-50)

4.34-fold increase RT-qPCR [4]

Differentiated mouse

C2 myotubes vs.

myoblasts

~2-fold higher
Northern Blot / RT-

PCR
[6][7]

Differentiated human

skeletal muscle cells

(myotubes vs.

myoblasts)

1.5 to 2-fold increase RT-PCR [6]

Differentiated C2C12

myogenic cells treated

with mAAV-JZif1

~1.8-fold increase qPCR [8]

Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for
Utrophin Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying soluble

substances such as proteins. It offers high sensitivity and specificity.[9][10][11][12][13]

Principle: This protocol is based on a sandwich ELISA method. Wells of a microplate are pre-

coated with a capture antibody specific to human utrophin. Samples containing utrophin are

added to the wells, and the utrophin protein is bound by the capture antibody. A biotinylated

detection antibody, also specific for utrophin, is then added, followed by a streptavidin-

horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which reacts
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with HRP to produce a colored product. The intensity of the color is proportional to the amount

of utrophin in the sample.

Materials:

Human Utrophin ELISA Kit (commercially available from various suppliers)[10][11]

Human myoblast cell lysate

Phosphate Buffered Saline (PBS)

RIPA buffer with protease inhibitors[10]

BCA Protein Assay Kit

Microplate reader

Protocol:

Sample Preparation (Human Myoblast Lysate):

Culture human myoblasts to the desired confluency or differentiation state.

Wash the cells twice with ice-cold PBS.

Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes with

gentle agitation.[10]

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

Collect the supernatant (cell lysate) and determine the total protein concentration using a

BCA protein assay.

Samples can be used immediately or aliquoted and stored at -80°C.[10]

ELISA Procedure (based on a typical commercial kit protocol):[9][11]
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Prepare all reagents, standards, and samples as instructed in the kit manual.

Add 100 µL of standard or appropriately diluted sample to each well. It is recommended to

run samples and standards in duplicate.

Seal the plate and incubate for 90 minutes at 37°C.[10]

Aspirate the liquid from each well and wash the plate 2-3 times with the provided wash

buffer.

Add 100 µL of biotinylated detection antibody to each well.

Seal the plate and incubate for 60 minutes at 37°C.[11]

Aspirate and wash the plate 3 times.

Add 100 µL of HRP-Streptavidin conjugate to each well.

Seal the plate and incubate for 30-60 minutes at 37°C.[9][11]

Aspirate and wash the plate 5 times.

Add 90 µL of TMB substrate solution to each well.

Incubate for 15-25 minutes at 37°C in the dark.

Add 50 µL of stop solution to each well. The color will change from blue to yellow.

Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the

stop solution.

Data Analysis:

Generate a standard curve by plotting the mean absorbance for each standard

concentration on the y-axis against the concentration on the x-axis.

Use the standard curve to determine the concentration of utrophin in the samples.
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Western Blotting for Utrophin Quantification
Western blotting allows for the detection and relative quantification of a specific protein within a

complex mixture of proteins.

Principle: Proteins from myoblast lysates are separated by size using SDS-polyacrylamide gel

electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane,

which is subsequently probed with a primary antibody specific to utrophin. A secondary

antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then

added. The addition of a chemiluminescent substrate results in a signal that can be captured

and quantified.

Materials:

Myoblast cell lysate (prepared as for ELISA)

Laemmli sample buffer

SDS-PAGE gels (e.g., 2-8% Tris-Acetate for large proteins like utrophin)[14]

Electrophoresis and transfer apparatus

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

Primary antibody: anti-utrophin

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Loading control primary antibody (e.g., anti-GAPDH, anti-vinculin, or anti-α-actinin)[4][14]

Chemiluminescent substrate

Imaging system (e.g., ChemiDoc)

Protocol:

Sample Preparation:
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Prepare myoblast lysates as described for the ELISA protocol.

Mix the cell lysate with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

SDS-PAGE:

Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[14]

Run the gel according to the manufacturer's instructions. For a large protein like utrophin,

a low percentage acrylamide gel and longer run times at a constant low voltage are

recommended.[14]

Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using

a wet or semi-dry transfer system.

Immunodetection:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-utrophin antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBS-T.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBS-T.

Signal Detection and Quantification:

Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Quantify the band intensities using software such as ImageJ.[14]
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Normalize the utrophin band intensity to the intensity of the loading control in the same

lane.

Myoblot (In-Cell Western) for Higher-Throughput
Utrophin Quantification
The Myoblot is a variation of the in-cell western assay adapted for myotubes, allowing for the

quantification of proteins directly in a 96-well plate format, making it suitable for drug screening.

[15][16]

Principle: Myoblasts are cultured, differentiated, and treated in a 96-well plate. The cells are

then fixed, permeabilized, and simultaneously incubated with a primary antibody against

utrophin and a normalization antibody (e.g., against a total protein stain). Infrared dye-

conjugated secondary antibodies are used for detection, and the plate is scanned on an

infrared imaging system.

Materials:

Human myoblasts

96-well culture plates

Differentiation medium

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer

Primary antibody: anti-utrophin

Normalization control (e.g., total protein stain or antibody against a housekeeping protein)

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

Infrared imaging system (e.g., Odyssey CLx)
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Protocol:

Cell Culture and Treatment:

Seed human myoblasts in a 96-well plate.

Induce differentiation into myotubes.

Treat the myotubes with compounds of interest for the desired duration.

Fixation and Permeabilization:

Wash the cells with PBS.

Fix the cells with fixation solution for 20 minutes at room temperature.

Wash the plate multiple times with PBS containing 0.1% Tween-20.

Permeabilize the cells with permeabilization buffer for 20 minutes.

Immunostaining:

Block the cells with blocking buffer for 1.5 hours at room temperature.

Incubate the cells with the primary anti-utrophin antibody and the normalization control

antibody in blocking buffer overnight at 4°C.

Wash the plate five times with PBS containing 0.1% Tween-20.

Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies in

blocking buffer for 1 hour at room temperature in the dark.

Wash the plate five times with PBS containing 0.1% Tween-20.

Imaging and Quantification:

Scan the plate using an infrared imaging system.
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Quantify the fluorescence intensity for both the utrophin signal and the normalization

control in each well.

Normalize the utrophin signal to the normalization control signal.

Diagrams
Utrophin Upregulation Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in the

regulation of utrophin expression.[5][17] Activation of this pathway can lead to increased

utrophin protein levels.
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Caption: p38 MAPK pathway in utrophin upregulation.

Experimental Workflow for Utrophin Quantification
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This diagram outlines the general workflow for quantifying utrophin protein levels in human

myoblasts.
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(Proliferation/Differentiation)

Treatment with
Test Compounds

Cell Lysis and
Protein Extraction

Protein Quantification Method

ELISA

 

Western Blot / Myoblot

 

Immunocytochemistry

 

Data Analysis and
Normalization

Quantitative Utrophin Levels

Click to download full resolution via product page

Caption: General workflow for utrophin protein quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://addi.ehu.es/bitstream/handle/10810/70927/TESIS_PATRICIA_SOBLECHERO-MART%C3%8DN.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/product/b12393359#measuring-utrophin-protein-levels-in-human-myoblasts
https://www.benchchem.com/product/b12393359#measuring-utrophin-protein-levels-in-human-myoblasts
https://www.benchchem.com/product/b12393359#measuring-utrophin-protein-levels-in-human-myoblasts
https://www.benchchem.com/product/b12393359#measuring-utrophin-protein-levels-in-human-myoblasts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

